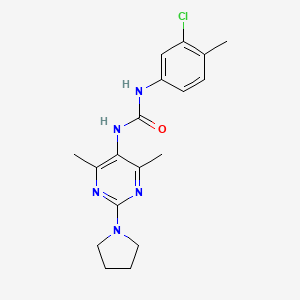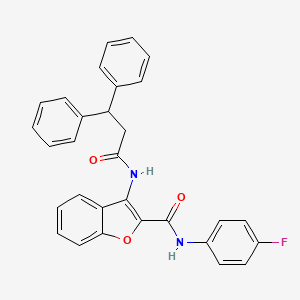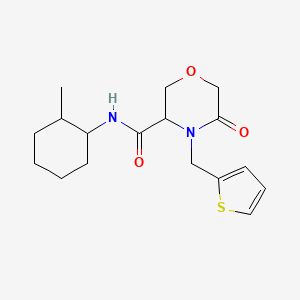
5-(Piperazin-1-yl)pentan-1-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Piperazin-1-yl)pentan-1-ol dihydrochloride is a chemical compound with the molecular formula C9H20N2O.2ClH. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically available as a powder and is known for its stability under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)pentan-1-ol dihydrochloride involves the reaction of piperazine with 5-chloropentan-1-ol under controlled conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization to obtain the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product. The compound is then packaged and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-yl)pentan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
5-(Piperazin-1-yl)pentan-1-ol dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-yl)pentan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperazin-1-yl)butan-1-ol dihydrochloride
- 6-(Piperazin-1-yl)hexan-1-ol dihydrochloride
- N-(2-Hydroxyethyl)piperazine dihydrochloride
Uniqueness
5-(Piperazin-1-yl)pentan-1-ol dihydrochloride is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .
Properties
CAS No. |
7491-91-0 |
|---|---|
Molecular Formula |
C9H21ClN2O |
Molecular Weight |
208.73 g/mol |
IUPAC Name |
5-piperazin-1-ylpentan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H20N2O.ClH/c12-9-3-1-2-6-11-7-4-10-5-8-11;/h10,12H,1-9H2;1H |
InChI Key |
KFDPEGIJDNFIFS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCCCCO.Cl.Cl |
Canonical SMILES |
C1CN(CCN1)CCCCCO.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2816070.png)

![1-[(4,5-Dimethoxy-2-methylphenyl)methyl]-4,5-dimethoxy-2-methylbenzene](/img/structure/B2816072.png)
![5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride](/img/structure/B2816073.png)
![2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl]acetamide](/img/structure/B2816074.png)
![1-(4-chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2816077.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2816080.png)


![N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2816086.png)
